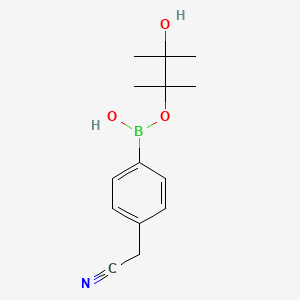
Phenylacetonitrile-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyanomethyl)benzeneboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility, making it a valuable building block in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)benzeneboronic acid pinacol ester typically involves the reaction of 4-(Cyanomethyl)benzeneboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
In an industrial setting, the production of 4-(Cyanomethyl)benzeneboronic acid pinacol ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethyl)benzeneboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: 4-(Cyanomethyl)benzeneboronic acid
Reduction: 4-(Aminomethyl)benzeneboronic acid pinacol ester
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction
Scientific Research Applications
4-(Cyanomethyl)benzeneboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)benzeneboronic acid pinacol ester primarily involves its ability to form stable boronate esters with diols and other nucleophiles. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the boronic ester undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The nitrile group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the nitrile group, making it less versatile in certain reactions.
4-(Cyanomethyl)phenylboronic acid pinacol ester: Very similar in structure but may have different reactivity due to slight variations in the molecular framework.
Uniqueness
4-(Cyanomethyl)benzeneboronic acid pinacol ester is unique due to the presence of both the boronic ester and nitrile functional groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these functional groups.
Properties
Molecular Formula |
C14H20BNO3 |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
[4-(cyanomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C14H20BNO3/c1-13(2,17)14(3,4)19-15(18)12-7-5-11(6-8-12)9-10-16/h5-8,17-18H,9H2,1-4H3 |
InChI Key |
FGNINCLMLTWNKU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CC#N)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















